
(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol
Descripción general
Descripción
(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-phenyl-1-propanol and tert-butoxycarbonyl chloride.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonylamino derivative.
Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired (2S,3S) configuration.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Chromatographic Purification: To separate and purify the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution Reagents: Such as acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various protected amino alcohols, ketones, and aldehydes, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Organic Synthesis
The compound is primarily used as an intermediate in the synthesis of tertiary butyl esters and other complex organic molecules. The introduction of the tert-butoxycarbonyl group facilitates further reactions due to its stability and ease of removal under mild conditions, making it a valuable tool in synthetic organic chemistry .
Pharmaceutical Development
In pharmaceutical research, (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol has been identified as a potential precursor for the synthesis of various bioactive compounds. Its derivatives have shown promise in developing medications targeting specific biological pathways, particularly in oncology and neurology .
Case Studies
Mecanismo De Acción
The mechanism by which (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding sites with high specificity, influencing biochemical pathways and reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,5S)-5-(tert-Butoxycarbonylamino)-2-(N-5-thiazolylmethoxycarbonyl)amino-1,6-diphenyl-3-hydroxyhexane .
- (2S,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane .
Uniqueness
What sets (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol apart is its specific stereochemistry, which provides unique reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.
Actividad Biológica
(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol, also known as a derivative related to cabazitaxel impurities, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its pharmacological properties.
- Molecular Formula : C15H21NO5
- Molecular Weight : 295.33 g/mol
- CAS Number : 158830-39-8
Biological Activity Overview
The biological activity of this compound can be summarized based on various studies focusing on its interactions with specific biological targets and pathways.
1. Inhibition of Histone Deacetylases (HDACs)
Research indicates that compounds similar to this compound exhibit inhibitory effects on HDAC enzymes, which play crucial roles in epigenetic regulation and cancer biology. For instance, azumamides, which share structural similarities, have shown selective inhibition against HDAC1–3 and HDAC10 with IC50 values ranging from 14 to 67 nM .
2. Antiviral Activity
Recent studies have explored the potential of ketone-based inhibitors targeting coronavirus proteases. While this compound itself was not the primary focus, related compounds have demonstrated significant antiviral properties against SARS-CoV proteases, suggesting a potential avenue for further investigation into this compound's efficacy against viral targets .
3. Cytotoxic Effects
Preliminary data suggest that derivatives of this compound may exhibit cytotoxic effects in various cancer cell lines. The structure-function relationship indicates that modifications in the amino acid side chains can significantly alter the compound's potency and selectivity towards different cancer types .
Table 1: Inhibition Potency of Related Compounds
Compound Name | Target Enzyme | IC50 (nM) | Reference |
---|---|---|---|
Azumamide A | HDAC1 | 14 | |
Azumamide C | HDAC2 | 35 | |
Azumamide E | HDAC3 | 67 | |
PF-00835231 | SARS-CoV 3CLpro | 220 |
Study Insights
A study focusing on the synthesis and evaluation of azumamide analogs highlighted the importance of structural modifications in enhancing biological activity. The findings indicated that the presence of specific functional groups significantly influenced the inhibitory effects on HDAC enzymes and other biological targets .
Q & A
Q. How can the stereochemical purity of (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol be validated in synthesis?
Basic Question :
Answer : Chiral purity is critical for stereospecific activity. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (85:15) at 1.0 mL/min. Compare retention times with authentic standards. Additionally, and NMR can confirm stereochemistry via coupling constants and NOESY correlations, particularly for differentiating (2S,3S) from (2R,3R) diastereomers .
Advanced Question :
Answer : Discrepancies in enantiomeric excess (ee) values may arise from racemization during synthesis. To resolve this:
- Optimize reaction pH (<7) and temperature (<0°C) during deprotection steps to minimize racemization.
- Employ X-ray crystallography for absolute configuration confirmation.
- Validate ee via Mosher’s ester derivatization followed by NMR analysis .
Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound?
Basic Question :
Answer : Standardize assay conditions to reduce variability:
- Use a consistent enzyme source (e.g., recombinantly expressed) and buffer system (pH 7.4, 25°C).
- Validate inhibitory activity via Michaelis-Menten kinetics, comparing values across studies .
Advanced Question :
Answer : Conflicting IC values may stem from off-target interactions or assay interference.
- Perform counter-screening against related enzymes (e.g., serine vs. cysteine proteases).
- Use surface plasmon resonance (SPR) to measure binding kinetics (, ) and confirm specificity.
- Analyze metabolites via LC-MS to rule out degradation products .
Q. How can the synthesis of this compound be optimized to improve yield and reduce byproducts?
Basic Question :
Answer : Key parameters for Boc-protection and coupling:
- Use DCC/DMAP in anhydrous DCM for tert-butoxycarbonyl (Boc) protection.
- Monitor reaction progress via TLC (R = 0.3 in EtOAc/hexane 1:3).
- Purify via flash chromatography (silica gel, gradient elution) .
Advanced Question :
Answer : Low yields in coupling steps may result from steric hindrance.
- Switch to HATU or PyBOP as coupling reagents for bulky substrates.
- Employ microwave-assisted synthesis (60°C, 30 min) to enhance reaction efficiency.
- Use high-throughput screening (HTS) to identify optimal solvent systems (e.g., DMF/THF mixtures) .
Q. What analytical strategies are effective for characterizing degradation products under varying storage conditions?
Basic Question :
Answer : Accelerated stability studies:
- Store samples at 40°C/75% RH for 1 month.
- Analyze via UPLC-PDA at 254 nm (C18 column, acetonitrile/water gradient).
- Identify hydrolyzed products (e.g., free amine from Boc deprotection) .
Advanced Question :
Answer : For complex degradation pathways:
- Use LC-QTOF-MS to detect trace impurities (<0.1%).
- Perform forced degradation (acid/base/oxidative stress) and map degradation kinetics.
- Apply multivariate analysis (e.g., PCA) to correlate storage conditions with impurity profiles .
Q. How can researchers design experiments to study this compound’s interaction with lipid membranes or protein targets?
Basic Question :
Answer : Use fluorescence anisotropy with labeled lipid bilayers to assess membrane permeability.
- Prepare liposomes (DPPC/cholesterol 7:3) and measure partitioning via fluorescence quenching .
Advanced Question :
Answer : For structural insights into protein binding:
Propiedades
IUPAC Name |
tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,11,13,17H,10H2,1-4H3,(H,16,18)/t11-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXVUEQGJZPUQE-YPMHNXCESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.